molecular formula C17H20FNO4 B3071160 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008195-28-5

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3071160
CAS No.: 1008195-28-5
M. Wt: 321.34 g/mol
InChI Key: CQZRYBVUBGCYMG-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1008195-28-5) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-fluorobenzoyl group at position 4 and a methyl group at position 6. Its molecular formula is C₁₆H₁₈FNO₄, with a molecular weight of 307.32 g/mol .

Properties

IUPAC Name

4-(4-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-2-4-13(18)5-3-12/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZRYBVUBGCYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid lies in its potential as an active pharmaceutical ingredient (API). Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer drug development.

Neuropharmacology

The presence of the azaspiro moiety suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, indicating that this compound may influence cognitive functions or exhibit neuroprotective effects.

Drug Design and Development

The unique structural features of this compound make it a suitable candidate for structure-activity relationship (SAR) studies in drug design. Researchers can modify the fluorobenzoyl group or the spirocyclic structure to optimize biological activity and reduce toxicity.

Case Study 1: Antimicrobial Activity

A study on spirocyclic compounds similar to this compound highlighted their effectiveness against resistant bacterial strains. The results indicated that modifications to the fluorobenzoyl group significantly enhanced antibacterial potency.

Case Study 2: Anticancer Research

Research involving derivatives of spirocyclic carboxylic acids revealed promising anticancer activities against human breast cancer cell lines. The study suggested that the introduction of fluorinated aromatic groups could improve selectivity towards cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in binding to target proteins, while the spirocyclic structure enhances the compound’s stability and bioavailability . The compound’s effects are mediated through its ability to modulate enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents (Position 4) 8-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Fluorobenzoyl Methyl C₁₆H₁₈FNO₄ 307.32 Pharmaceutical intermediate
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl Methyl C₁₆H₁₈F₂N₂O₄ 340.32 Enhanced lipophilicity; potential bioactivity
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Furan-2-carbonyl Methyl C₁₆H₁₇NO₅ 293.32 Heteroaromatic substitution; lab use
4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Methoxybenzoyl Methyl C₁₈H₂₃NO₅ 333.38 Electron-donating group; synthetic studies
4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chloro-3-nitrobenzoyl Methyl N/A N/A Electron-withdrawing groups; reactivity studies
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl Methyl C₁₇H₂₀ClNO₄ 337.80 Halogenated analog; stability research
4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-Fluorobenzoyl Methyl C₁₆H₁₈FNO₄ ~307.32 Structural isomer; positional fluorine effect

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties: Fluorine Substituents: The presence of fluorine (e.g., 4-fluorobenzoyl vs. 2,4-difluorobenzoyl) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability . Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) groups influence electronic distribution, affecting reactivity and intermolecular interactions .

Structural Isomerism :

  • The positional isomerism of fluorine (e.g., 2-fluoro vs. 4-fluoro) may lead to differences in steric hindrance and dipole moments, impacting molecular recognition .

Biological Activity

4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20FNO4
  • Molecular Weight : 321.34 g/mol
  • CAS Number : 1008195-28-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its interactions with G protein-coupled receptors (GPCRs) and potential therapeutic applications.

  • GPCR Modulation : The compound may interact with GPCRs, which are critical in numerous physiological processes. Such interactions can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and neurotransmission .
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityExhibits antiproliferative effects on various cancer cell lines. ,
GPCR InteractionPotential modulator of GPCRs involved in diverse signaling pathways.
Neuroprotective EffectsMay provide neuroprotection through modulation of neurotransmitter systems.

Case Studies

  • Anticancer Efficacy :
    • A study investigated the effects of the compound on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a role in programmed cell death .
  • Neuroprotective Potential :
    • In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, likely through its antioxidant properties. This suggests potential applications in neurodegenerative diseases .

Q & A

Q. What computational tools predict metabolic stability of derivatives?

  • Methodological Answer :
  • CYP450 metabolism prediction : Software like StarDrop identifies vulnerable sites (e.g., benzylic C-H bonds) for oxidation .
  • ADMET profiling : Use QSAR models to predict logP, solubility, and plasma protein binding .
  • MD simulations : Assess conformational stability in aqueous environments to estimate half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.